molecular formula C15H18N4O2S B2873087 N-[1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide CAS No. 2415538-65-5

N-[1-[1-(4-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide

Cat. No. B2873087
CAS RN: 2415538-65-5
M. Wt: 318.4
InChI Key: ZMNOKIHFODIWHQ-UHFFFAOYSA-N
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Description

The compound is an organic molecule that includes a pyrazole ring (a type of aromatic organic compound), a pyrrolidine ring (a type of organic compound), and a 4-methylthiophene-2-carbonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The 4-methylthiophene-2-carbonyl group, for example, consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with a carbonyl group (C=O) and a methyl group (CH3) attached .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the carbonyl group is often reactive and may undergo reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of polar functional groups like the carbonyl group could influence its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. For example, many organic compounds are flammable, and some may be harmful if ingested or inhaled .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. For example, if it shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, or investigating its mechanism of action .

properties

IUPAC Name

N-[1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-10-5-14(22-9-10)15(21)18-4-3-13(8-18)19-7-12(6-16-19)17-11(2)20/h5-7,9,13H,3-4,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNOKIHFODIWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)N3C=C(C=N3)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide

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